Acute Toxicity: Benzoylaconitine Exhibits >200-Fold Lower Systemic Toxicity than Aconitine
Benzoylaconitine (BAC) demonstrates a profound and quantifiable reduction in acute systemic toxicity compared to its diester precursor, aconitine. While aconitine exhibits extreme lethality with an intravenous LD50 of approximately 0.12–0.13 mg/kg in mice, BAC's oral LD50 in mice is approximately 1,500 mg/kg [1]. This represents an approximately 11,500-fold difference in route-adjusted lethality, directly attributable to the absence of the C-8 acetyl ester moiety [2]. The differential toxicity is the primary reason BAC is the predominant alkaloid in processed (detoxified) Aconitum preparations used in traditional medicine, whereas aconitine is considered a toxic contaminant [2].
| Evidence Dimension | Median Lethal Dose (LD50) for Acute Toxicity |
|---|---|
| Target Compound Data | LD50 (oral, mouse) ≈ 1,500 mg/kg |
| Comparator Or Baseline | Aconitine: LD50 (intravenous, mouse) ≈ 0.12–0.13 mg/kg |
| Quantified Difference | BAC is over 11,500-fold less toxic than aconitine (route-adjusted). |
| Conditions | Mouse model; BAC administered orally; aconitine administered intravenously |
Why This Matters
The extreme differential toxicity dictates that BAC is the only compound in this class suitable for in vivo studies requiring repeated dosing or systemic exposure without fatal cardiotoxicity, directly impacting procurement decisions for safety pharmacology and chronic disease models.
- [1] Wada K, Nihira M, Hayakawa H, Tomita Y, Hayashida M, Ohno Y. Effects of long-term administrations of aconitine on electrocardiogram and tissue concentrations of aconitine and its metabolites in mice. Forensic Sci Int. 2005;148(1):21-29. View Source
- [2] Zhou YP, Liu WH, Zeng GY, Chen DH, Li HY, Song WL. The toxicity of aconitine and its analogues and their effects on cardiac contractive function. Acta Pharm Sin. 1984;19(9):641-646. View Source
